Cas no 2380027-49-4 (Src Inhibitor 3)

Src Inhibitor 3 structure
Nome del prodotto:Src Inhibitor 3
Numero CAS:2380027-49-4
MF:C34H32ClFN8O4
MW:671.1205
MDL:MFCD32263443
CID:4757617
PubChem ID:139600340
Src Inhibitor 3 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Src Inhibitor 3
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide
- BDBM50503102
- D79346
- N-(3-CHLORO-4-{6-METHOXYPYRAZOLO[1,5-A]PYRIDINE-3-AMIDOPHENYL)-1-[1-(3-CYANO-3,3-DIMETHYLPROPANOYL)PIPERIDIN-4-YL]-5-FLUORO-1H-INDAZOLE-3-CARBOXAMIDE
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin
- CHEMBL4445994
- 2380027-49-4
- GLXC-25737
- Src Inhibitor 13
- EX-A6733
- AKOS040739077
- HY-130254
- MS-31057
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin-4-yl]-5-fluoroindazole-3-carboxamide
- CS-0106066
-
- MDL: MFCD32263443
- Inchi: 1S/C34H32ClFN8O4/c1-34(2,19-37)16-30(45)42-12-10-22(11-13-42)44-29-8-4-20(36)14-24(29)31(41-44)33(47)39-21-5-7-27(26(35)15-21)40-32(46)25-17-38-43-18-23(48-3)6-9-28(25)43/h4-9,14-15,17-18,22H,10-13,16H2,1-3H3,(H,39,47)(H,40,46)
- Chiave InChI: LQQYARMJQBHKQQ-UHFFFAOYSA-N
- Sorrisi: ClC1=C(C([H])=C([H])C(=C1[H])N([H])C(C1C2C([H])=C(C([H])=C([H])C=2N(C2([H])C([H])([H])C([H])([H])N(C(C([H])([H])C(C#N)(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C2([H])[H])N=1)F)=O)N([H])C(C1C([H])=NN2C([H])=C(C([H])=C([H])C2=1)OC([H])([H])[H])=O
Proprietà calcolate
- Massa esatta: 670.2219074g/mol
- Massa monoisotopica: 670.2219074g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 48
- Conta legami ruotabili: 8
- Complessità: 1240
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 147
- XLogP3: 3.9
Proprietà sperimentali
- Densità: 1.43±0.1 g/cm3(Predicted)
- pka: 10.20±0.70(Predicted)
Src Inhibitor 3 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0106066-50mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 50mg |
$2200.0 | 2022-04-27 | |
eNovation Chemicals LLC | D711044-1G |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 97% | 1g |
$4860 | 2024-07-21 | |
ChemScence | CS-0106066-100mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 100mg |
$3400.0 | 2022-04-27 | |
ChemScence | CS-0106066-10mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 10mg |
$680.0 | 2022-04-27 | |
1PlusChem | 1P01JWNP-50mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 50mg |
$2554.00 | 2024-05-22 | |
1PlusChem | 1P01JWNP-10mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 10mg |
$815.00 | 2024-05-22 | |
1PlusChem | 1P01JWNP-100mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 100mg |
$3928.00 | 2024-05-22 | |
A2B Chem LLC | BA07605-5mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 5mg |
$281.00 | 2024-04-20 | ||
A2B Chem LLC | BA07605-10mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 10mg |
$458.00 | 2024-04-20 | ||
ChemScence | CS-0106066-25mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 25mg |
$1350.0 | 2022-04-27 |
Src Inhibitor 3 Letteratura correlata
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
2380027-49-4 (Src Inhibitor 3) Prodotti correlati
- 946310-35-6(3-{(2-chlorophenyl)methylsulfanyl}-6-4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylpyridazine)
- 1142191-61-4(6-(Dimethoxymethyl)-2,3-dimethoxypyridine)
- 539805-99-7(3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione)
- 2003729-13-1((1-((1-methylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine)
- 2137731-05-4([5-(4-Nitrophenyl)oxan-2-yl]methanol)
- 2228309-47-3(tert-butyl N-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-1-oxopropan-2-ylcarbamate)
- 941248-86-8(5-(3-methoxypropyl)amino-2-{4-(3-methylpiperidin-1-yl)sulfonylphenyl}-1,3-oxazole-4-carbonitrile)
- 2305253-69-2(INDEX NAME NOT YET ASSIGNED)
- 1343082-67-6(Benzene, 1-bromo-3-(4-bromobutyl)sulfonyl-)
- 338966-59-9(2-[5-(4-fluorobenzoyl)thiophen-2-yl]acetonitrile)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
